molecular formula C12H19N3 B2838085 N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine CAS No. 1153045-91-0

N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No. B2838085
CAS RN: 1153045-91-0
M. Wt: 205.305
InChI Key: MWXPQARPQFKTIO-UHFFFAOYSA-N
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Description

N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. However, one of the limitations of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine. One potential direction is the development of novel derivatives of this compound with improved solubility and bioavailability. Another potential direction is the study of the effects of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine in combination with other drugs for the treatment of various diseases. Finally, the study of the long-term effects of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine in animal models and clinical trials is also an important future direction.
Conclusion:
In conclusion, N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and long-term effects of this compound.

Synthesis Methods

N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can be synthesized using various methods. One of the most common methods involves the reaction between 1-ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid and cyclohex-3-en-1-ylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as ammonia or methylamine to yield N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine.

Scientific Research Applications

N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-1-ethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h3-4,9-11,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPQARPQFKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NCC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

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